

# GNE-207 Specificity Against p300: A Comparative Analysis

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## Compound of Interest

Compound Name: GNE-207  
Cat. No.: B10818736

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **GNE-207** and other prominent inhibitors targeting the p300 bromodomain. The information presented is intended to assist researchers in selecting the most appropriate chemical probe for their studies of p300-related biological processes and therapeutic development.

## Introduction to p300 and Its Inhibition

The E1A-associated protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-activator that plays a pivotal role in a wide array of cellular processes, including cell proliferation, differentiation, and DNA repair.[1][2][3] p300 functions, in part, through its bromodomain, a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby facilitating the recruitment of transcriptional machinery to chromatin. Dysregulation of p300 activity is implicated in various diseases, most notably cancer, making it an attractive therapeutic target.

Small molecule inhibitors have been developed to target different functional domains of p300, primarily the bromodomain (BRD) and the histone acetyltransferase (HAT) domain. **GNE-207** is a potent and selective inhibitor of the bromodomain of the highly homologous CREB-binding protein (CBP) and p300.[4] This guide focuses on the specificity of **GNE-207** for the p300 bromodomain and compares its performance with other well-characterized p300 inhibitors.

## Comparative Analysis of p300 Inhibitors

The following tables summarize the in vitro potency and selectivity of **GNE-207** and a selection of alternative p300 inhibitors. The inhibitors are categorized based on their primary mechanism of action: bromodomain inhibition or HAT domain inhibition.

### Bromodomain Inhibitors

These compounds competitively bind to the acetyl-lysine binding pocket of the p300 bromodomain, preventing its interaction with acetylated proteins.

Compound	Target(s)	p300 Affinity	CBP Affinity	BRD4(1) Affinity	Selectivity Notes
GNE-207	CBP/p300 BRD	Sub-nanomolar[4]	IC50: 1 nM[5]	IC50: 3.1 $\mu$ M	>2500-fold selective for CBP over BRD4(1).[5] >4700-fold selective for CBP/p300 over a diverse panel of bromodomains.[4]
GNE-272	CBP/p300 BRD	IC50: 0.03 $\mu$ M[6][7]	IC50: 0.02 $\mu$ M[6][7]	IC50: 13 $\mu$ M[6][7]	Highly selective for CBP/p300, with 650-fold selectivity over BRD4(1).[8]
GNE-049	CBP/p300 BRD	IC50: 2.3 nM[8][9][10]	IC50: 1.1 nM[8][9][10]	IC50: 4200 nM[11]	Highly selective for CBP/p300 over BRD4 (3820-fold).[12]
SGC-CBP30	CBP/p300 BRD	Kd: 32 nM[13][14]	Kd: 21 nM[13][14]	-	40-fold selective for CBP over BRD4(1).[13]

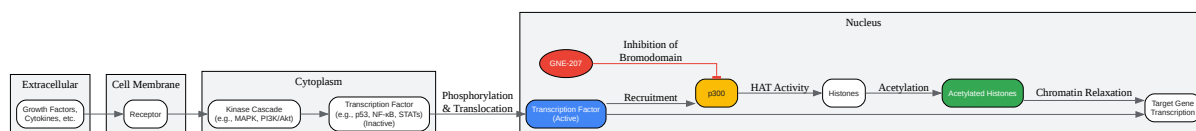
## Histone Acetyltransferase (HAT) Inhibitors

These molecules target the catalytic HAT domain of p300, preventing the transfer of acetyl groups to its substrates.

Compound	Target(s)	p300 Affinity	CBP Affinity	Selectivity Notes
A-485	p300/CBP HAT	IC50: 9.8 nM[15] [16]	IC50: 2.6 nM[15] [16]	>1000-fold selective over other HATs.[16]
C646	p300/CBP HAT	Ki: 400 nM[17] [18][19][20]	-	Selective for p300 over other acetyltransferases.[18]

## Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of p300 inhibition, the following diagrams illustrate a key signaling pathway involving p300, a typical experimental workflow for assessing inhibitor potency, and a logical comparison of the featured inhibitors.



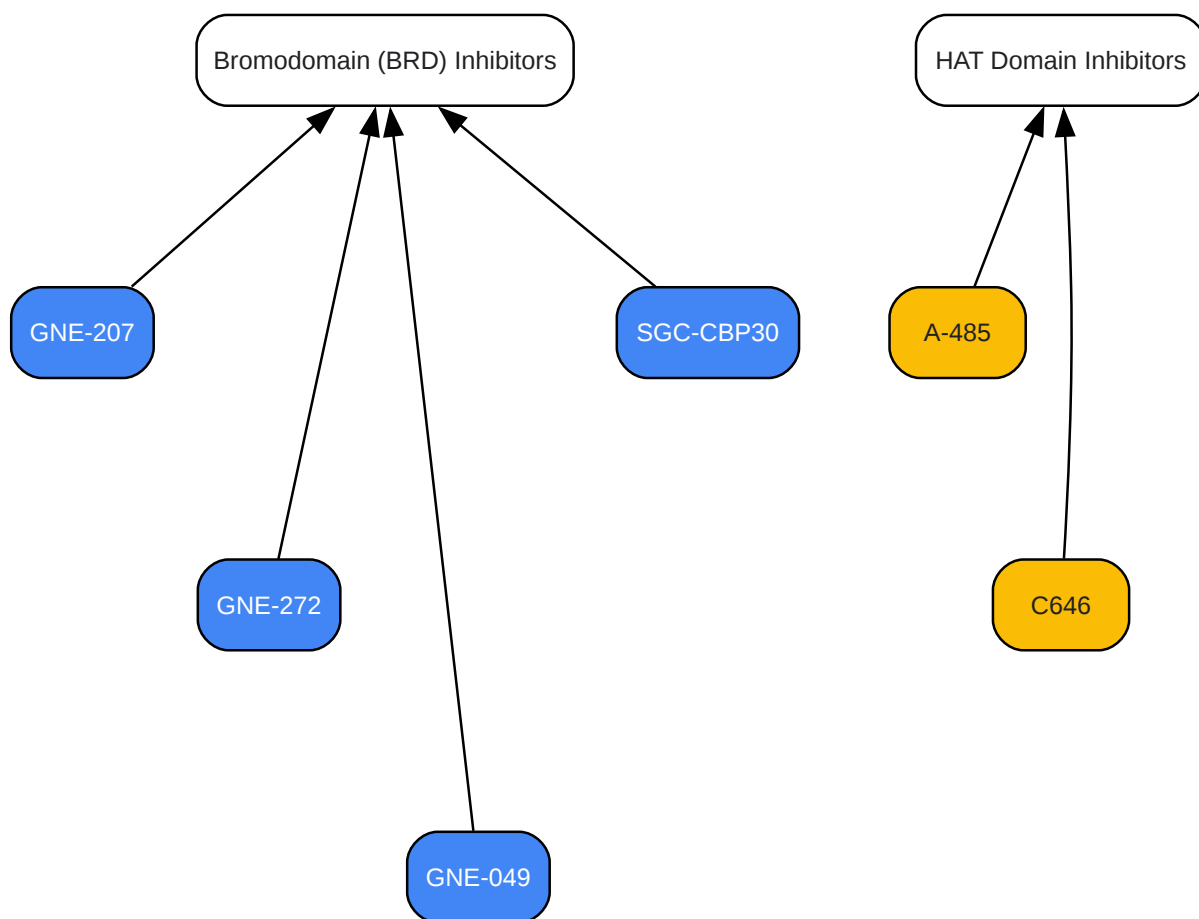
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Caption: p300 signaling pathway and point of **GNE-207** intervention.



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Caption: Experimental workflow for a TR-FRET-based p300 bromodomain binding assay.



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Caption: Logical relationship of p300 inhibitors based on their mechanism of action.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen assays, commonly used to determine the potency of bromodomain inhibitors.

### TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This assay measures the binding of a biotinylated acetyl-histone peptide to a GST-tagged p300 bromodomain. Inhibition of this interaction by a compound like **GNE-207** results in a decrease

in the FRET signal.

#### Materials:

- p300 Bromodomain (BRD): Recombinant human p300 bromodomain (e.g., amino acids 1081-1197) with an N-terminal GST tag.
- Peptide Substrate: Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac).
- Detection Reagents: Europium-labeled anti-GST antibody (Donor) and Streptavidin-conjugated Allophycocyanin (APC) (Acceptor).
- Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100.
- Test Compounds: Serially diluted **GNE-207** or other inhibitors in DMSO.
- Plates: 384-well, low-volume, white plates.

#### Procedure:

- Compound Plating: Dispense 50 nL of serially diluted test compounds into the wells of a 384-well plate. For control wells, dispense DMSO.
- Reagent Preparation:
  - Prepare a solution of GST-p300 BRD and Europium-labeled anti-GST antibody in assay buffer.
  - Prepare a solution of biotinylated H4K8ac peptide and Streptavidin-APC in assay buffer.
- Incubation:
  - Add 10  $\mu$ L of the GST-p300 BRD/anti-GST antibody solution to each well containing the test compound.
  - Incubate for 30 minutes at room temperature, protected from light.[\[21\]](#)

- Add 10  $\mu$ L of the biotinylated peptide/Streptavidin-APC solution to initiate the binding reaction.
- Incubate for 60-120 minutes at room temperature, protected from light.
- Signal Detection:
  - Read the plate on a TR-FRET enabled microplate reader.
  - Excite at 320-340 nm and measure emission at 620 nm (Europium donor) and 665 nm (APC acceptor).
- Data Analysis:
  - Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
  - Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the interaction between the p300 bromodomain and an acetylated histone peptide. Disruption of this interaction by an inhibitor leads to a loss of the luminescent signal.

### Materials:

- p300 Bromodomain (BRD): Recombinant human p300 bromodomain with a His-tag.
- Peptide Substrate: Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac).
- Detection Reagents: Nickel (Ni)-chelate coated Acceptor beads and Streptavidin-coated Donor beads.
- Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.
- Test Compounds: Serially diluted **GNE-207** or other inhibitors in DMSO.



- Plates: 384-well, white OptiPlates.

#### Procedure:

- Reagent and Compound Addition:
  - Add 5  $\mu$ L of assay buffer to each well.
  - Add 50 nL of serially diluted test compounds or DMSO to the appropriate wells.
  - Add 5  $\mu$ L of a solution containing His-tagged p300 BRD and Ni-chelate Acceptor beads.
  - Add 5  $\mu$ L of a solution containing the biotinylated H4K8ac peptide.
- Incubation:
  - Incubate the plate for 60 minutes at room temperature in the dark with gentle shaking.
- Donor Bead Addition:
  - Add 5  $\mu$ L of Streptavidin-coated Donor beads to all wells.
- Final Incubation:
  - Incubate for an additional 60 minutes at room temperature in the dark with gentle shaking.
- Signal Detection:
  - Read the plate on an AlphaScreen-capable microplate reader.
- Data Analysis:
  - Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
  - Fit the data to a sigmoidal dose-response curve to calculate the IC<sub>50</sub> value.

## Conclusion

**GNE-207** is a highly potent and selective inhibitor of the p300 and CBP bromodomains, demonstrating sub-nanomolar affinity. Its high degree of selectivity, particularly against the BET family of bromodomains, makes it a valuable tool for specifically probing the function of p300/CBP in various biological contexts. The choice between a bromodomain inhibitor like **GNE-207** and a HAT inhibitor such as A-485 will depend on the specific research question, as they target distinct functional domains of p300. The provided data and protocols serve as a comprehensive resource for researchers to design and interpret experiments aimed at understanding the role of p300 and evaluating the efficacy of its inhibitors.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

